molecular formula C21H13Cl2N3O2 B2397383 N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide CAS No. 86671-85-4

N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2397383
CAS No.: 86671-85-4
M. Wt: 410.25
InChI Key: AMHPDMZBJIOSNY-UHFFFAOYSA-N
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Description

N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups and a phthalazinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,3-bis(4-bromophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
  • N,3-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
  • N,3-bis(4-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Uniqueness

N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to the presence of two 4-chlorophenyl groups, which impart specific chemical and biological properties. These properties may differ significantly from those of similar compounds with different substituents, such as bromine or fluorine atoms, leading to variations in reactivity, stability, and biological activity .

Properties

IUPAC Name

N,3-bis(4-chlorophenyl)-4-oxophthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2/c22-13-5-9-15(10-6-13)24-20(27)19-17-3-1-2-4-18(17)21(28)26(25-19)16-11-7-14(23)8-12-16/h1-12H,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHPDMZBJIOSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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